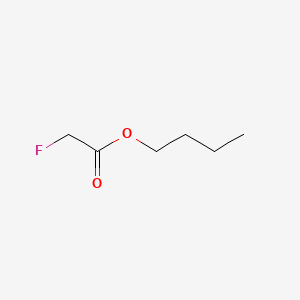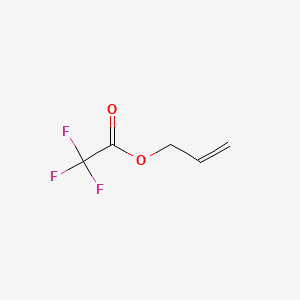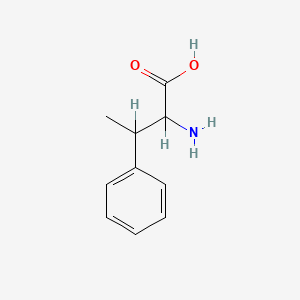
2-氨基-3-苯基丁酸
描述
2-Amino-3-phenylbutanoic acid is a significant compound in the realm of chemistry and biochemistry, with a wide array of applications in synthesis and molecular studies. The compound's unique structure lends itself to various chemical reactions and properties that have been extensively explored in scientific research.
Synthesis Analysis
The asymmetric synthesis of amino acids like 2-Amino-3-phenylbutanoic acid has seen significant advancements, with methods achieving medium to high levels of stereocontrol. Techniques such as asymmetric additions across carbon–nitrogen bonds and the application of chiral auxiliaries have been particularly notable (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
Research into the stereochemistry of peptides containing amino acids such as alpha-aminoisobutyric acid (Aib) provides insights into the molecular structure of 2-Amino-3-phenylbutanoic acid. The presence of Aib dramatically limits the range of accessible backbone conformations, favoring structures in the right- or left-handed helical regions, which is crucial for understanding the molecular structure and behavior of 2-Amino-3-phenylbutanoic acid (Prasad, Balaram, & Benedetti, 1984).
Chemical Reactions and Properties
Recent literature has focused on the chemical chaperone properties of related compounds, such as 4-phenylbutyric acid, which prevent misfolded protein aggregation and alleviate stress in biological systems. This highlights the potential chemical reactions and therapeutic properties of structurally similar compounds like 2-Amino-3-phenylbutanoic acid (Kolb et al., 2015).
Physical Properties Analysis
The synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety have shed light on the physical properties of related compounds. These studies emphasize the importance of understanding the physical properties of 2-Amino-3-phenylbutanoic acid for its potential applications in medicinal chemistry (Popova & Trifonov, 2015).
Chemical Properties Analysis
The application of metathesis reactions in the synthesis and transformations of functionalized β-Amino acid derivatives provides a framework for understanding the chemical properties of 2-Amino-3-phenylbutanoic acid. These reactions are crucial for accessing a variety of structurally and functionally diverse compounds, highlighting the versatile chemical properties of amino acids (Kiss, Kardos, Vass, & Fülöp, 2018).
科学研究应用
量子计算和光谱研究
2-氨基-3-苯基丁酸已在量子计算和光谱研究中得到探索。Raajaraman等人(2019年)进行了一项研究,涉及密度泛函理论(DFT)计算和实验光谱分析(FT-IR,FT-Raman,UV–可见光谱)对2-苯基丁酸衍生物,包括2-氨基-3-苯基丁酸的研究。这项研究侧重于理解这些化合物的分子几何结构、振动频率和非线性光学(NLO)性质。该研究还采用分子对接方法来识别这些分子中的潜在药物候选物 (Raajaraman, Sheela, & Muthu, 2019)。
振动光谱分析
2020年,Charanya等人报道了关于4-氨基-3-苯基丁酸的分子结构和振动光谱的实验和理论研究。该研究根据每种模式的势能分布提供了振动光谱的见解,有助于解释红外和拉曼光谱。该研究还考察了该化合物的非线性光学性质,支持其潜在的抗惊厥活性 (Charanya, Sampathkrishnan, & Balamurugan, 2020)。
衍生物的合成
Vasil'eva等人(2016年)探讨了γ-氨基丁酸衍生物的合成,包括4-氨基-3-苯基丁酸。该研究突出了合成取代氨基丁酸的方法,这些方法因其药理学性质而备受关注。该研究证明了氧代吡咯烷羧酸的酸水解是制备目标γ-氨基丁酸盐的可行方法 (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016)。
系统生物催化方法
Hernández等人(2017年)利用系统生物催化方法合成了2-氨基-4-羟基丁酸,展示了生物催化过程在合成氨基酸衍生物中的潜力。这项研究采用了一个循环级联,将醛醇反应与转氨反应结合起来,使用了大肠杆菌中的II类丙酮醛酶等酶 (Hernández,Bujons,Joglar,Charnock,María,Fessner和Clapés,2017年)。
带电离形式的振动光谱
Yalagi(2022年)对带电离的3-氨基丁酸的振动光谱进行了研究,提供了在水溶剂介质中稳定的带电离单体和二聚体结构的见解。这项研究有助于理解氨基酸在其带电离形式中的情况 (Yalagi, 2022)。
安全和危害
未来方向
属性
IUPAC Name |
2-amino-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQDMYEJPNDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylbutanoic acid | |
CAS RN |
2260-12-0 | |
| Record name | 2-Amino-3-phenylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-phenylbutanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



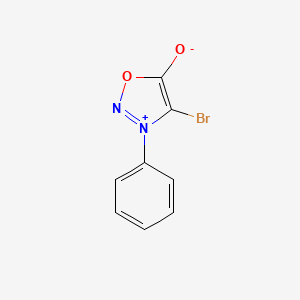
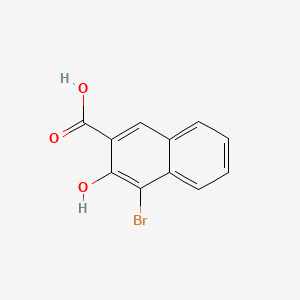
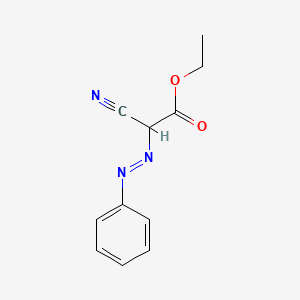

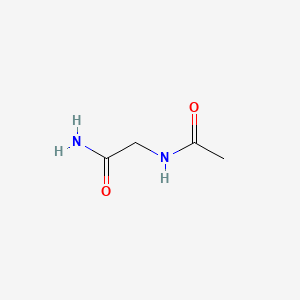
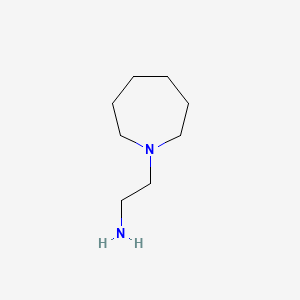
![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)


